molecular formula C14H28O B14301351 10-Methyltridecan-2-one CAS No. 126354-09-4

10-Methyltridecan-2-one

Cat. No.: B14301351
CAS No.: 126354-09-4
M. Wt: 212.37 g/mol
InChI Key: NJTTWHKSGLGWQM-UHFFFAOYSA-N
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Description

10-Methyltridecan-2-one is a chemical compound with the molecular formula C14H28O. It is known for its role as a sex pheromone in certain insect species, particularly the southern corn rootworm, Diabrotica undecimpunctata howardi . This compound is a ketone, characterized by a methyl group attached to the tenth carbon of a tridecane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyltridecan-2-one can be achieved through various methods. One notable method involves the Grignard coupling of protected bromohydrins with alkylcuprate . Another method includes the use of hydrazine hydrate, caustic soda, carbinol, absolute ethyl alcohol, and aqueous hydrochloric acid . These reagents and conditions facilitate the formation of the desired ketone structure.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials such as octane-1,8-diol . The synthesis is carried out in multiple steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Methyltridecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 10-methyltridecanoic acid, while reduction can produce 10-methyltridecan-2-ol.

Scientific Research Applications

10-Methyltridecan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyltridecan-2-one as a sex pheromone involves its interaction with specific olfactory receptors in insects. These receptors detect the compound, triggering behavioral responses such as mating attraction . The molecular targets are primarily located in the insect’s antennae, where the pheromone binds to receptor proteins, initiating a signaling cascade that leads to the observed behavioral effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methyltridecan-2-one is unique due to its specific structure and the position of the methyl group, which confers distinct pheromone activity. Its synthesis and reactivity also differ from similar compounds, making it a valuable subject of study in chemical ecology and pest management .

Properties

CAS No.

126354-09-4

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

10-methyltridecan-2-one

InChI

InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3

InChI Key

NJTTWHKSGLGWQM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCCCCCC(=O)C

Origin of Product

United States

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